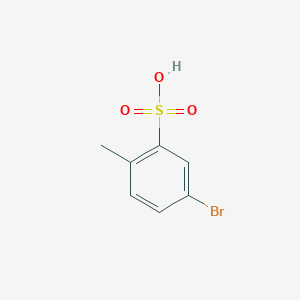

5-Bromo-2-methylbenzene-1-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-methylbenzene-1-sulfonic acid is a useful research compound. Its molecular formula is C7H7BrO3S and its molecular weight is 251.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

5-Bromo-2-methylbenzene-1-sulfonic acid and its derivatives have been utilized in the synthesis of biologically active compounds. For instance, the synthesis of 1,2,4-triazole derivatives using sulfonic acid precursors has demonstrated effectiveness in creating compounds with antimicrobial activity and potential as surface-active agents (El-Sayed, 2006).

Catalyst in Chemical Reactions

This compound has also been used in catalysis. A notable example is the use of 8-hydroxyquinoline-5-sulfonic acid as a catalyst in Suzuki–Miyaura cross couplings in water, showcasing its efficiency and potential for recyclability without significant loss in activity (Conelly-Espinosa & Morales‐Morales, 2010).

Antioxidant Properties

Research on marine red algae Rhodomela confervoides revealed the isolation of bromophenol derivatives, exhibiting potent antioxidant activities. These compounds, including derivatives of this compound, have shown activities stronger than common antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid, suggesting their potential in preventing oxidative deterioration in food (Li et al., 2011).

Applications in Polymer Science

In the field of polymer science, sulfonic acids, including derivatives of this compound, have been investigated for their effects on the solubility, electrical, and thermal properties of polypyrrole (PPy). The study found that sulfonic acids with good solvating ability can render PPy soluble in certain solvents, thus affecting its physical properties (Shen & Wan, 1998).

Use in Analytical Chemistry

Furthermore, this compound has been involved in analytical chemistry methods, such as in potentiometric titrations involving azo-coupling reactions. This method demonstrated its utility in determining aromatic hydroxy compounds, amines, and compounds with active methylene groups (Vytras et al., 1984).

Metal-Organic Frameworks (MOFs)

The compound has been used in the synthesis of thermally robust metal-organic frameworks (MOFs). By substituting traditional carboxylate MOFs with sulfonic acid analogs, including derivatives of this compound, these MOFs demonstrated increased thermal stability up to 400 °C (Mietrach et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of 5-Bromo-2-methylbenzene-1-sulfonic acid is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their stability and reactivity .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes a reaction where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, in this case, the this compound . The downstream effects of this pathway include the formation of a more complex organic compound with altered properties .

Pharmacokinetics

Given its molecular weight of 2511 , it is likely to have good bioavailability.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This substitution can significantly alter the properties of the original compound, potentially leading to changes in its reactivity, stability, and biological activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles or nucleophiles in the reaction environment can affect the compound’s reactivity and the outcome of the substitution reaction . Additionally, factors such as temperature, pH, and solvent can also impact the compound’s stability and efficacy .

Propiedades

IUPAC Name |

5-bromo-2-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVLVDGTVIOCGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569251 |

Source

|

| Record name | 5-Bromo-2-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56919-17-6 |

Source

|

| Record name | 5-Bromo-2-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)